

what is CUDC-907 Fimepinostat and how does it work

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Compound Focus: Fimepinostat

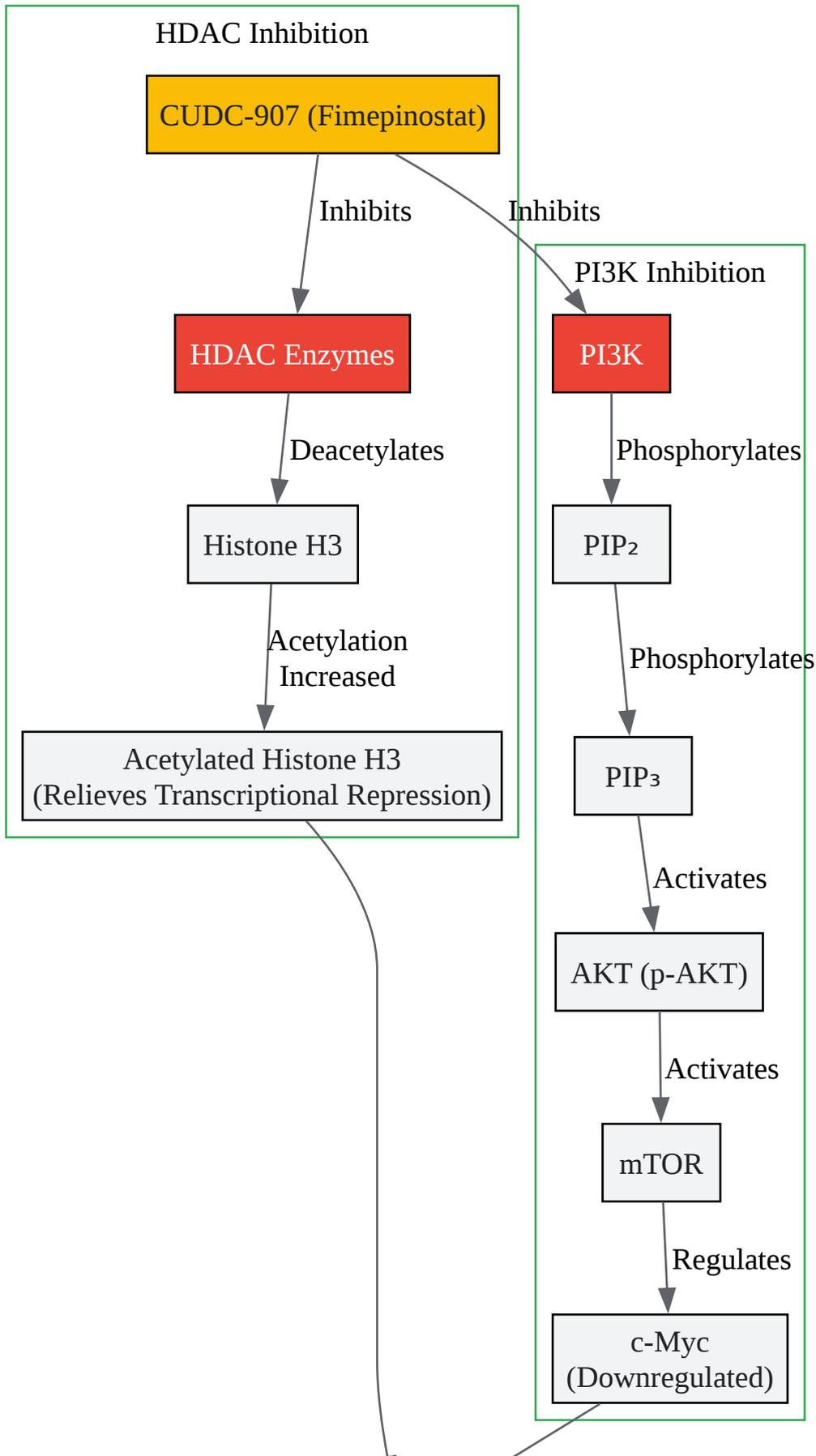
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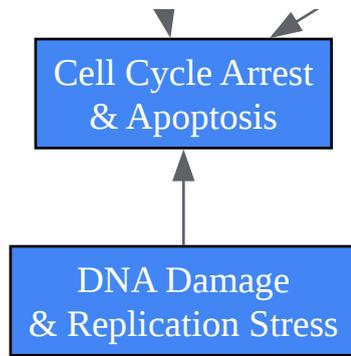
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Mechanism of Action: Dual Pathway Inhibition

CUDC-907's unique mechanism arises from its coordinated inhibition of the PI3K and HDAC pathways, which are often dysregulated in cancer.





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The synergistic effect of dual inhibition leads to:

- **Enhanced anti-proliferative activity and apoptosis** [1] [2]
- **Suppression of key oncogenic drivers** like c-Myc [1] [3]
- **Induction of DNA damage and replication stress** by downregulating DNA damage response proteins like CHK1 and Wee1 [2] [3]

Preclinical & Clinical Evidence

CUDC-907 has demonstrated broad anti-cancer activity in preclinical models and is under clinical investigation.

Cancer Type	Model	Key Findings	Reference
Hepatocarcinoma (HCC)	In vitro (cell lines & primary cells) & in vivo	Suppressed HCC cells; inhibited PI3K/AKT/mTOR, downregulated c-Myc.	[1]
Acute Myeloid Leukemia (AML)	In vitro & in vivo (xenograft)	Induced apoptosis; dependent on Mcl-1, Bim, c-Myc; induced DNA damage.	[2] [4]
Neurofibromatosis Type 2 (NF2)	In vitro (schwannoma cells) & in vivo	Reduced cell viability; promoted apoptosis; decreased YAP protein levels.	[5]

Cancer Type	Model	Key Findings	Reference
Lymphoma (DLBCL)	Phase I Clinical Trial	Objective responses in relapsed/refractory patients; FDA Fast Track designation.	[6]
Neuroendocrine Tumors	In vitro & in vivo	Increased uptake of diagnostic/therapeutic agent mIBG, enhancing theranostics.	[7]

A promising application is in **combination therapy**. CUDC-907 synergistically enhances the anti-leukemic activity of venetoclax (a BCL-2 inhibitor) in AML models by downregulating Mcl-1 and increasing DNA damage [3].

Experimental Protocols for Key Assays

For researchers, here are methodologies from cited studies to evaluate CUDC-907 activity.

In Vitro Viability and Apoptosis Assay (2D/3D Culture)

This protocol is adapted from studies on hepatocarcinoma and AML cells [1] [2].

- **Cell Culture:** Use relevant cancer cell lines. For 3D spheroid culture, seed cells (e.g., 1,500 cells/well) in a 96-well plate with agarose microwells and culture for 2-3 days to form spheroids [1].
- **Drug Treatment:** Add CUDC-907 diluted in culture medium to the spheroids. For dose-response, serially dilute the inhibitor across a concentration range (e.g., six concentrations) [1].
- **Viability Measurement:** After 3 days of treatment, assess viability using CellTiter-Glo 3D Cell Viability Assay. Measure luminescence [1].
- **Apoptosis Measurement:** For 2D cultures, treat cells for 24 hours. Use Annexin V-FITC/PI staining followed by flow cytometry analysis to quantify apoptotic cells [2] [3].
- **Data Analysis:** Calculate inhibition ratios and half-maximal inhibitory concentration (IC₅₀) using appropriate statistical software (e.g., Probit method with SPSS) [1].

In Vivo Efficacy Study in Xenograft Model

This protocol is based on an AML xenograft study [2] [3].

- **Animal Model:** Use 8-week-old immunocompromised NSG-SGM3 female mice.
- **Xenograft Establishment:** Inject cancer cells (e.g., 1×10^6 MV4-11 cells/mouse) intravenously [2].
- **Drug Administration:**
 - **Randomization:** On day 3 post-injection, randomize mice into groups (e.g., 5 mice/group).
 - **Dosing:** Administer CUDC-907 orally. A common regimen is 100 mg/kg, using a vehicle of 3% ethanol, 1% Tween-80, and sterile water [2] [3].
 - **Schedule:** Treat daily for 8 days, followed by 4 days off treatment, then daily for another 6 days [2].
- **Endpoint Monitoring:** Record body weight daily. The primary efficacy endpoint is often survival, calculated as the percentage increase in lifespan (%ILS) compared to the vehicle control group [2].

Future Research Directions

- Explore its potential in **combination therapies** with other targeted agents, building on the synergy observed with venetoclax [3].
- Investigate its utility as a **"theranostic" enhancer**, as seen in neuroendocrine tumors where it increased the uptake of a radiopharmaceutical [7].
- Identify **predictive biomarkers** for patient response, such as MYC alterations in lymphoma [6].

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References

1. Therapeutic Potential of CUDC-907 (Fimepinostat) for ... [pmc.ncbi.nlm.nih.gov]
2. Antileukemic activity and mechanism of action of the novel ... [pmc.ncbi.nlm.nih.gov]
3. The HDAC and PI3K dual inhibitor CUDC-907 ... [haematologica.org]
4. Antileukemic activity and mechanism of action of the novel ... [haematologica.org]
5. CUDC907, a dual phosphoinositide-3 kinase/histone ... [pmc.ncbi.nlm.nih.gov]
6. Fimepinostat [curis.com]

7. CUDC-907, a dual PI3K/histone deacetylase inhibitor ... [translational-medicine.biomedcentral.com]

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